4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide
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Description
4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide is a useful research compound. Its molecular formula is C18H25N3O4 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.18450629 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
This compound falls within a class of chemicals that have been synthesized and evaluated for various pharmacological activities. For instance, a related compound, 1-oxa-3,8-diazaspiro[4.5]decan-2-one, was synthesized and screened for antihypertensive activity, revealing that certain substitutions at the 8 position could modulate alpha-adrenergic receptor blocking activity and lower blood pressure without acting as beta-adrenergic blockers. This demonstrates the compound's potential application in designing antihypertensive agents (Caroon et al., 1981).
Structural Studies
The structural features of compounds within this chemical class, such as 6-methyl-4,8,9-triphenyl-2-oxa-3,7-diazaspiro[4.4]nona-3,6-dien-1-one, have been elucidated through X-ray crystal-structure analysis. These studies contribute to understanding the conformational characteristics and rotational barriers, which are crucial for relating structural features to biological properties (Grassi et al., 2002).
Antiviral Evaluation
Spirothiazolidinone derivatives, closely related in structure, have been synthesized and evaluated for their antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E. This indicates the potential of such compounds in the development of new antiviral molecules, showcasing the broad applicability of the spirothiazolidinone scaffold in antiviral drug development (Apaydın et al., 2020).
Mechanism of Action in HIV Inhibition
Research on the mechanism of action of compounds such as 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride shows potent noncompetitive allosteric antagonism of the CCR5 receptor with potent antiviral effects for HIV-1. Such studies offer insights into the complex interactions between chemical structures and biological targets, providing a basis for the development of novel HIV treatments (Watson et al., 2005).
Properties
IUPAC Name |
4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)propoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-20-13-18(25-17(20)23)7-10-21(11-8-18)9-2-12-24-15-5-3-14(4-6-15)16(19)22/h3-6H,2,7-13H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRKDUQKZTWPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)CCCOC3=CC=C(C=C3)C(=O)N)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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